An In-depth Technical Guide to the Basic Properties of Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate
An In-depth Technical Guide to the Basic Properties of Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core basic properties of methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate, a substituted piperidine derivative of significant interest in contemporary drug discovery. While experimental data for this specific molecule is not extensively published, this guide synthesizes information from patent literature, established chemical principles, and validated analytical methodologies to offer a robust framework for its study and application. We will delve into its molecular structure, predicted physicochemical properties with a focus on its basicity, a detailed synthesis protocol, and standardized methods for its experimental characterization. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating this and related scaffolds.
Introduction and Molecular Overview
Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate is a chiral heterocyclic compound featuring a 2,4-disubstituted piperidine ring. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for diverse pharmacophoric elements. The specific stereochemistry, (2S,4S), and the presence of an ethoxy group at the 4-position and a methyl benzoate group at the 2-position, create a unique three-dimensional structure that can be pivotal for selective interactions with biological targets. Understanding the basicity of the piperidine nitrogen is critical, as it governs the compound's ionization state at physiological pH, which in turn profoundly influences its solubility, membrane permeability, and potential for ionic interactions with target proteins.[1]
Table 1: Core Properties of Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₃ | [2][3] |
| Molecular Weight | 263.33 g/mol | [2] |
| CAS Number | 1644667-61-7 | [4] |
| IUPAC Name | methyl 4-[(2S,4S)-4-ethoxy-2-piperidyl]benzoate | [2] |
| Canonical SMILES | CCO[C@H]1CCNC2=CC=C(C=C2)C(=O)OC |
Physicochemical Properties and Predicted Basicity
The physicochemical properties of a drug candidate are paramount to its success. For methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate, the interplay between its lipophilic and basic characteristics is a key determinant of its drug-like potential.
Lipophilicity and Drug-Likeness
A molecule's lipophilicity, often expressed as its octanol-water partition coefficient (LogP), is a crucial factor in its absorption, distribution, metabolism, and excretion (ADME) profile. PubChem provides a calculated XLogP3 value of 2.5 for this compound.[5] This moderate lipophilicity suggests a good balance between aqueous solubility and membrane permeability, aligning well with the principles of drug-likeness, such as Lipinski's Rule of Five.
Table 2: Predicted Drug-Likeness Profile
| Parameter | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Weight | 263.33 | Yes (< 500) |
| XLogP3 | 2.5 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 4 | Yes (≤ 10) |
Predicted Basicity (pKa)
The basicity of the piperidine nitrogen is arguably the most critical physicochemical parameter influencing the behavior of this molecule in a biological system. The pKa of the conjugate acid determines the extent of protonation at a given pH.
While no experimental pKa value for methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate has been reported in the public domain, we can predict its basicity based on established principles:
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The Piperidine Scaffold: Piperidine itself is a relatively strong base, with a pKa of its conjugate acid around 11.2. This is due to the lone pair of electrons on the sp³-hybridized nitrogen being readily available for protonation.[6][7][8]
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Inductive Effects of Substituents: The electron-withdrawing inductive effect of the ethoxy group at the 4-position is expected to decrease the electron density on the piperidine nitrogen, thereby reducing its basicity. The effect of the methyl benzoate group at the 2-position is more complex, with potential for both inductive and steric influences.
-
Stereochemistry: The cis-relationship between the substituents may influence the conformational equilibrium of the piperidine ring, which in turn can subtly affect the accessibility of the nitrogen's lone pair and thus its basicity. Studies on substituted piperidines have shown that the stereochemical arrangement of substituents can modulate basicity.[9]
Predicted pKa: Based on these considerations, the pKa of the conjugate acid of methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate is predicted to be in the range of 8.5 - 10.0 . This would mean that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, cationic form.
Computational Prediction: Various computational tools can provide a more quantitative prediction of pKa.[3][4][10][11][12] Using such software is highly recommended for a more precise estimation in the absence of experimental data.
Synthesis Protocol
The synthesis of methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate has been described in the patent literature. The following protocol is adapted from patent WO2019012306 A1 . This multi-step synthesis highlights key transformations in modern organic chemistry.
Workflow for the Synthesis of Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate of known concentration (approximately 1 mM) in deionized water. If solubility is limited, a co-solvent such as methanol or acetonitrile may be used, and the pKa in the mixed solvent system should be reported. [13] * Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
-
Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0. [1][14]3. Titration:
-
Place a known volume (e.g., 20 mL) of the compound's solution into a thermostated beaker with a magnetic stirrer.
-
Acidify the solution to approximately pH 2 by adding the standardized HCl solution.
-
Begin the titration by adding small, precise volumes of the standardized NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the value.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
The pKa is the pH at the point where half of the compound has been neutralized (the half-equivalence point), which corresponds to the inflection point of the titration curve. [15]
-
Determination of Aqueous Solubility by the Shake-Flask Method
This is the benchmark method for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution. [16][17][18] Workflow for Shake-Flask Solubility Determination
Caption: Workflow for solubility determination by the shake-flask method.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate to a vial containing a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter.
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Analyze the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A standard calibration curve of the compound must be prepared in the same analytical run for accurate quantification.
-
Conclusion
Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate represents a promising scaffold for medicinal chemistry, possessing drug-like properties and a key basic center that can be modulated for optimal target engagement and pharmacokinetic performance. While a complete experimental profile of this compound is not yet publicly available, this guide provides a solid foundation for its synthesis and characterization. The provided protocols for pKa and solubility determination offer a clear path for researchers to generate the critical data needed to advance their drug discovery programs. A thorough understanding of the basic properties of this and related molecules will undoubtedly facilitate the development of novel and effective therapeutics.
References
- Rupp, M., Körner, R., & Tetko, I. V. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-327.
- Işık, M., Levorse, D., & Brooks, B. R. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117822771, methyl 4-[(2S,4S)-4-ethoxy-2-piperidyl]benzoate. Retrieved from [Link]
- Unrau, C., et al. (2018). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. Helvetica Chimica Acta, 101(10), e1800123.
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Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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- Contreras, J. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Willis, C. J. (1983). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
- De Belder, J., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(8), 959-983.
- Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem., 13(1), 461-465.
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